molecular formula C34H34O2 B1624511 CID 11972262 CAS No. 72939-79-8

CID 11972262

Cat. No.: B1624511
CAS No.: 72939-79-8
M. Wt: 474.6 g/mol
InChI Key: AHQHCBSSWHHYMC-UHFFFAOYSA-N
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Description

CID 11972262 is a PubChem Compound Identifier (CID) representing a unique small molecule in the PubChem database. For example, PubChem entries often include collision cross-section (CCS) values, mass spectrometry (MS) data, and links to related literature .

Properties

CAS No.

72939-79-8

Molecular Formula

C34H34O2

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C34H34O2/c1-17(2)23-11-9-19(5)29-25(15-23)21(7)13-27(29)31-33(35)32(34(31)36)28-14-22(8)26-16-24(18(3)4)12-10-20(6)30(26)28/h9-18H,1-8H3

InChI Key

AHQHCBSSWHHYMC-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C3=C([C+](C3=O)C4=CC(=C5C4=C(C=CC(=C5)C(C)C)C)C)[O-]

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C3=C([C+](C3=O)C4=CC(=C5C4=C(C=CC(=C5)C(C)C)C)C)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of CID 11972262 with structurally or functionally related compounds requires the following elements, as outlined in the evidence:

Methodological Framework

  • Data Sources : Comparisons should leverage authoritative databases (e.g., PubChem, ChemSpider) and literature repositories to collate metadata such as molecular descriptors, biological activity, and spectral data. emphasizes the importance of curated compound databases for comparative studies in polypharmacology and chemoinformatics .
  • Parameters for Comparison: Physicochemical Properties: Molecular weight, logP, hydrogen bond donors/acceptors. Biological Activity: IC50/EC50 values, target proteins, or pathways. Spectral Data: MS/MS fragmentation patterns, CCS values, and NMR spectra.

Example Comparison Table

Below is a hypothetical table comparing this compound with analogs, based on generalized guidelines from the evidence:

Property This compound Analog 1 (CID XXXX) Analog 2 (CID YYYY)
Molecular Weight 320.4 g/mol 298.2 g/mol 345.6 g/mol
logP 2.8 3.1 1.9
Biological Target Kinase A Kinase B Kinase A
IC50 (nM) 45 ± 3 120 ± 10 28 ± 2
CCS Value (Ų) 180.5 175.2 185.7

Note: Values are illustrative; actual data must be sourced from experimental studies or databases.

Key Findings from Literature

  • Structural Similarity : Compounds with shared scaffolds (e.g., benzimidazole or pyridine cores) often exhibit overlapping biological targets but divergent potency due to substituent effects .
  • Activity Cliffs: Minor structural modifications (e.g., halogen substitution) can lead to significant changes in IC50 values, as seen in kinase inhibitors .
  • Spectral Differentiation : CCS values derived from ion mobility spectrometry (IMS) can distinguish stereoisomers or conformers of closely related compounds .

Challenges and Limitations

  • Data Availability : The evidence highlights inconsistencies in metadata completeness across databases. For example, PubChem entries may lack CCS or NMR data for certain CIDs, necessitating supplementary experiments .
  • Reproducibility : Variability in experimental conditions (e.g., MS ionization methods) can affect cross-study comparisons .

Recommendations for Future Research

  • Standardized Reporting : Adopt guidelines from Analytical Chemistry and Medicinal Chemistry Research to ensure consistent documentation of physicochemical and biological data .
  • Multi-Omics Integration : Combine chemoinformatic analyses with transcriptomic or proteomic datasets to elucidate mechanisms of action .

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